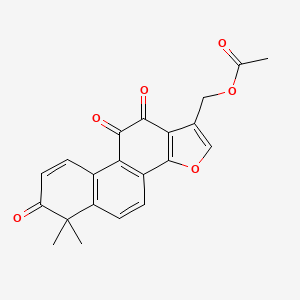
Akt-IN-12
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Akt is a critical component of the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which regulates various cellular processes, including cell growth, survival, metabolism, and angiogenesis . Dysregulation of this pathway is implicated in numerous cancers, making Akt a significant target for cancer therapy.
準備方法
The synthesis of Akt-IN-12 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. While detailed synthetic routes and industrial production methods are proprietary and not fully disclosed in public literature, general methods involve the use of organic solvents, catalysts, and controlled reaction environments to ensure high yield and purity .
化学反応の分析
Akt-IN-12 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.
Hydrolysis: The reaction with water to break chemical bonds, often catalyzed by acids or bases.
科学的研究の応用
Akt-IN-12 has a wide range of applications in scientific research:
Chemistry: Used as a chemical probe to study the PI3K/Akt/mTOR pathway and its role in various cellular processes.
Biology: Helps in understanding the molecular mechanisms of cell growth, survival, and metabolism.
Medicine: Investigated for its potential in cancer therapy, particularly in tumors with dysregulated Akt signaling.
Industry: Utilized in the development of targeted therapies and as a tool in drug discovery .
作用機序
Akt-IN-12 exerts its effects by binding to the Akt kinase, inhibiting its activity. This inhibition disrupts the PI3K/Akt/mTOR signaling pathway, leading to decreased cell proliferation and increased apoptosis. The compound specifically targets the ATP-binding site of Akt, preventing its phosphorylation and subsequent activation .
類似化合物との比較
Akt-IN-12 is compared with other Akt inhibitors such as:
Capivasertib (AZD5363): An ATP-competitive inhibitor with significant response rates in tumors with the AKT1 E17K mutation.
Afuresertib: Another ATP-competitive inhibitor with favorable safety and clinical activity in multiple myeloma.
GSK2110183 and GSK2141795: Selective, ATP-competitive inhibitors of Akt 1, 2, and 3, showing desirable pharmaceutical properties and anti-tumor effects
This compound is unique due to its specific binding affinity and selectivity for the Akt kinase, making it a valuable tool in both research and therapeutic applications.
特性
分子式 |
C42H46N2O7S |
|---|---|
分子量 |
722.9 g/mol |
IUPAC名 |
[(1S,14S)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-yl] thiolane-2-carboxylate |
InChI |
InChI=1S/C42H46N2O7S/c1-43-16-14-27-22-34(47-4)36-24-30(27)31(43)19-25-8-11-29(12-9-25)49-35-21-26(10-13-33(35)46-3)20-32-39-28(15-17-44(32)2)23-37(48-5)40(41(39)50-36)51-42(45)38-7-6-18-52-38/h8-13,21-24,31-32,38H,6-7,14-20H2,1-5H3/t31-,32-,38?/m0/s1 |
InChIキー |
UGWIEFCGHPSBKF-SNRCFQFCSA-N |
異性体SMILES |
CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC(=O)C8CCCS8)OC)OC |
正規SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC(=O)C8CCCS8)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12405593.png)





